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Compound of Interest

Compound Name: Capecitabine-d11

Cat. No.: B562045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Capecitabine-d11, a deuterated isotopologue of

the oral chemotherapeutic agent Capecitabine. It is primarily utilized as an internal standard in

analytical and pharmacokinetic research to ensure accurate quantification of Capecitabine in

biological samples.[1][2] The incorporation of eleven deuterium atoms provides a distinct mass

shift, facilitating precise measurement by mass spectrometry without significantly altering the

compound's chemical properties.[3]

Chemical Structure and Properties
Capecitabine is a fluoropyrimidine carbamate prodrug that is converted in the body to its active

metabolite, 5-fluorouracil (5-FU), a potent antineoplastic agent.[4][5][6] Capecitabine-d11 is

structurally identical to Capecitabine, with the exception of the eleven hydrogen atoms on the

pentyl group of the N-(pentyloxy)carbonyl moiety, which are replaced by deuterium atoms.[1][7]

This isotopic substitution is key to its function as an internal standard.

The IUPAC name for Capecitabine-d11 is pentyl-d11 (1-((2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-

methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1, 2-dihydropyrimidin-4-yl)carbamate.[1]

Comparative Physicochemical Data
The following table summarizes the key quantitative data for both Capecitabine and its

deuterated analogue.
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Property Capecitabine Capecitabine-d11

Molecular Formula C₁₅H₂₂FN₃O₆[8][9][10] C₁₅H₁₁D₁₁FN₃O₆[1][3][11][12]

Molecular Weight 359.35 g/mol [8][9][10]
370.42 g/mol [1][3][7][8][11]

[12]

CAS Number 154361-50-9[8][9] 1132662-08-8[1][7][8][11][12]

Mass Spec Transition (MRM) m/z 360.1 → 244.4[13][14] m/z 371.3 → 255.1[13][14]

Isotopic Purity Not Applicable
≥99% deuterated forms (d₁-

d₁₁)[2]

Mandatory Visualizations
The following diagrams illustrate the structural relationship between Capecitabine and its

deuterated form, and the metabolic pathway critical to its function.

Caption: Chemical structures of Capecitabine and its deuterated isotopologue, Capecitabine-
d11.
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Metabolic Activation Pathway of Capecitabine
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Caption: Multi-step enzymatic conversion of Capecitabine to the cytotoxic agent 5-Fluorouracil.

Experimental Protocols
Capecitabine-d11 is crucial for the accurate bioanalysis of Capecitabine. Below are detailed

methodologies for its synthesis, structural verification, and use in quantitative analysis.

Synthesis of Capecitabine-d11
The synthesis of Capecitabine-d11 follows established routes for Capecitabine, with the key

modification being the use of a deuterated starting material for the pentyl carbamate side chain.

[15][16]

Objective: To synthesize Capecitabine-d11 by reacting 5'-deoxy-5-fluorocytidine with

deuterated pentyl chloroformate.
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Materials:

5'-deoxy-5-fluorocytidine

Pentyl-d11 chloroformate (or generated in-situ from pentan-d11-ol and phosgene or a

phosgene equivalent)

Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

Base (e.g., Pyridine, Triethylamine)[16]

Purification system (e.g., Silica gel column chromatography)

Methodology:

Preparation: In a clean, dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5'-

deoxy-5-fluorocytidine in the chosen aprotic solvent.

Reaction: Cool the solution in an ice bath (0°C). Add the base (e.g., pyridine) to the solution.

Addition of Deuterated Reagent: Slowly add pentyl-d11 chloroformate to the reaction mixture

dropwise while maintaining the temperature at 0°C.

Incubation: Allow the reaction to warm to room temperature and stir for several hours

(typically 4-12 hours) until reaction completion is confirmed by a suitable monitoring

technique (e.g., Thin Layer Chromatography or LC-MS).

Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous

solution of sodium bicarbonate.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the

organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by silica gel column

chromatography to yield pure Capecitabine-d11.
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Confirmation: Confirm the structure and isotopic enrichment of the final product using NMR

spectroscopy and high-resolution mass spectrometry.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR)
NMR is essential for confirming the successful synthesis and, critically, the precise location of

the deuterium labels.

Objective: To verify the chemical structure of Capecitabine-d11 and confirm the absence of

signals corresponding to the pentyl group protons in the ¹H NMR spectrum.

Instrumentation:

High-field NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

Methodology:

Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized Capecitabine-
d11 in approximately 0.6 mL of a suitable deuterated solvent.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional proton NMR spectrum.

Expected Result: The spectrum should show all characteristic peaks for the Capecitabine

backbone (ribose sugar and fluorocytosine base).[17][18] However, the signals

corresponding to the eleven protons of the pentyl chain (typically found in the 0.8-4.2 ppm

range in the non-deuterated compound) will be absent or significantly diminished to

baseline noise.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Result: The spectrum will show all carbon signals for the Capecitabine structure.

The signals for the five carbons of the pentyl-d11 chain will be present but may show

splitting into multiplets due to C-D coupling and may have slightly different chemical shifts

compared to the non-deuterated analog.

²H (Deuterium) NMR Spectroscopy:

Acquire a deuterium NMR spectrum.

Expected Result: This spectrum will show signals corresponding to the deuterium atoms

on the pentyl chain, providing direct evidence of successful deuteration.

Quantification of Capecitabine in Plasma by LC-MS/MS
This protocol outlines the use of Capecitabine-d11 as an internal standard (IS) for the robust

quantification of Capecitabine in a biological matrix like human plasma.[13][14][19]

Objective: To accurately measure the concentration of Capecitabine in plasma samples using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Instrumentation:

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source.[14][19]

Analytical column (e.g., C18 reverse-phase column).[14][19]

Capecitabine analytical standard and Capecitabine-d11 internal standard.

Human plasma (blank).

Solvents: Acetonitrile, Methanol, Formic acid, Ammonium formate (all HPLC or MS grade).

[14]

Extraction solvent (e.g., Ethyl acetate).[14]

Methodology:
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Preparation of Standards:

Prepare stock solutions of Capecitabine and Capecitabine-d11 in a suitable solvent (e.g.,

methanol) at a concentration of 1 mg/mL.

Create a series of working standard solutions of Capecitabine by serial dilution of the

stock solution to prepare calibration curve standards (e.g., ranging from 10 to 10000

ng/mL).[14]

Prepare a working solution of the internal standard (Capecitabine-d11) at a fixed

concentration.

Sample Preparation (Liquid-Liquid Extraction):

To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume

(e.g., 25 µL) of the Capecitabine-d11 internal standard working solution.

Vortex briefly to mix.

Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes, and

centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and

aqueous layers.

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle

stream of nitrogen.

Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

LC-MS/MS Analysis:

Chromatography: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto

the analytical column. Use a gradient elution with a mobile phase consisting of (A)

ammonium formate buffer and (B) acetonitrile to separate Capecitabine from endogenous

plasma components.[14][19]

Mass Spectrometry: Perform detection using the mass spectrometer in positive ESI mode

with Multiple Reaction Monitoring (MRM).[14]
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Monitor the transition for Capecitabine: Q1: 360.1 m/z → Q3: 244.4 m/z.[13][14]

Monitor the transition for Capecitabine-d11 (IS): Q1: 371.3 m/z → Q3: 255.1 m/z.[13]

[14]

Data Analysis:

Integrate the peak areas for both the analyte (Capecitabine) and the internal standard

(Capecitabine-d11).

Calculate the peak area ratio (Capecitabine / Capecitabine-d11).

Construct a calibration curve by plotting the peak area ratio against the known

concentrations of the calibration standards.

Determine the concentration of Capecitabine in the unknown samples by interpolating

their peak area ratios from the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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